molecular formula C16H17NO3S B11930363 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate

4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate

Cat. No.: B11930363
M. Wt: 303.4 g/mol
InChI Key: ZZQOUNVUAMYXHE-UHFFFAOYSA-N
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Description

4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate (CAS 333969-02-1) is a high-purity chemical compound with the molecular formula C16H17NO3S and a molecular weight of 303.38 . This benzo[cd]indole derivative is a valuable building block in medicinal chemistry and chemical biology research. The benzo[cd]indol-2(1H)-one scaffold is recognized as a significant pharmacophore in the development of novel therapeutic agents . Researchers are exploring similar structures as downstream inhibitors of the Hedgehog (HH) signaling pathway, a target in cancer research, and as BET bromodomain inhibitors for epigenetic targeting . Furthermore, the benzo[cd]indolium structure is a key component in developing advanced fluorescent dyes . These dyes are investigated for their RNA selectivity and potential in live-cell RNA imaging and viral detection applications due to their red fluorescent wavelengths and improved photostability . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the safety data sheet for handling information. Hazard Statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

4-(2-methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate

InChI

InChI=1S/C16H17NO3S/c1-12-14-8-4-6-13-7-5-9-15(16(13)14)17(12)10-2-3-11-21(18,19)20/h4-9H,2-3,10-11H2,1H3

InChI Key

ZZQOUNVUAMYXHE-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC=CC3=C2C1=CC=C3)CCCCS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the benzo[cd]indole scaffold. A phenylhydrazine derivative reacts with a cyclic ketone (e.g., cyclohexanone) under acidic conditions, followed by dehydrogenation to aromatize the ring. For 2-methyl substitution, methyl groups are introduced via:

  • Methylation of intermediates : Using methyl iodide or dimethyl sulfate on pre-formed indole intermediates.

  • Directed cyclization : Employing methyl-substituted starting materials to ensure correct positioning.

Reaction conditions typically involve:

  • Solvent : Acetic acid or ethanol

  • Temperature : 80–120°C

  • Catalyst : HCl or H₂SO₄

Yields range from 60–75%, with purity dependent on recrystallization solvents like ethyl acetate/hexane mixtures.

Quaternization with 1,4-Butane Sultone

Mechanism and Conditions

The nitrogen atom in 2-methylbenzo[cd]indole undergoes alkylation with 1,4-butane sultone, forming the zwitterionic structure. This exothermic reaction proceeds via nucleophilic attack, with the sultone’s strained four-membered ring facilitating ring-opening.

Typical parameters :

ParameterValue
SolventDMSO or DMF
Temperature60–80°C
Reaction Time12–24 h
Molar Ratio1:1.2 (indole:sultone)

Post-reaction, the product is precipitated using acetone and purified via column chromatography (silica gel, methanol/chloroform).

Yield Optimization

  • Solvent polarity : DMSO increases reaction rate but may require higher temperatures for solubility.

  • Catalytic additives : Triethylamine (0.5 eq) neutralizes acidic byproducts, improving yields to 85–90%.

  • Side reactions : Over-alkylation is minimized by controlling stoichiometry and temperature.

Alternative Sulfonation Approaches

Direct Sulfonation

While less common, direct sulfonation using chlorosulfonic acid has been attempted:

  • Sulfonation at the indole’s 1-position with ClSO₃H in dichloroethane.

  • Neutralization with NaOH to form the sulfonate salt.

This method suffers from poor regioselectivity (<50% yield) and sulfonation at multiple sites.

Sulfobutyl Group Introduction

An alternative pathway involves pre-forming the sulfobutyl chain before cyclization:

  • Synthesis of 4-bromobutane-1-sulfonate via bromination of butane sultone.

  • Alkylation of indole precursors followed by cyclization.

This approach avoids high-temperature quaternization but requires additional purification steps.

Industrial-Scale Considerations

Cost-Efficiency Analysis

MethodCost DriversScalability Challenges
QuaternizationSultone price (~$200/kg)Exothermic reaction control
Direct sulfonationWaste acid managementLow yields

Environmental Impact

  • Waste streams : DMSO and acidic byproducts require neutralization before disposal.

  • Green chemistry advances : Ionic liquid solvents reduce DMSO usage by 40% in pilot studies .

Chemical Reactions Analysis

Substitution Reactions

The sulfonate group and aromatic system enable electrophilic and nucleophilic substitution pathways. Key examples include:

Thiol Substitution at the Indolium Core

Reaction with thiol-containing compounds (e.g., 4-mercaptobenzoic acid) under anhydrous conditions replaces functional groups on the indolium ring.

Conditions :

  • Solvent: Dry DMF

  • Atmosphere: Argon

  • Temperature: Room temperature (20–25°C)

  • Duration: 16 hours

Outcome :

ProductYieldUV-Vis (λ<sub>max</sub>)Key <sup>1</sup>H NMR Peaks (δ, ppm)
Sulfonated thioether derivative83%835 nm (MeOH)8.87 (d, 2H), 7.30–7.41 (m, 6H)

This reaction demonstrates selectivity for the indolium ring’s electrophilic positions .

Oxidation Reactions

The benzo[cd]indolium system undergoes oxidation, particularly at unsaturated bonds.

Side-Chain Oxidation

Oxidation of the aliphatic sulfonate chain using KMnO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub> yields carboxylated derivatives.

Conditions :

  • Oxidizing Agent: H<sub>2</sub>O<sub>2</sub> (30% aqueous solution)

  • Solvent: Water/ethanol (1:1)

  • Temperature: 60°C

Outcome :

ProductFunctional Group IntroducedApplications
Carboxylic acid derivative-COOHBioconjugation probes

Reduction Reactions

The conjugated double bonds in the cyclohexenylidene moiety are susceptible to reduction.

Hydride Reduction

Treatment with NaBH<sub>4</sub> selectively reduces the exocyclic double bonds.

Conditions :

  • Reducing Agent: NaBH<sub>4</sub> (excess)

  • Solvent: Methanol

  • Temperature: 0–5°C

Outcome :

ProductStructural ChangeStability
Dihydro derivativeSaturated cyclohexane ringEnhanced photostability

This reaction modifies the compound’s photophysical properties .

Cycloaddition Reactions

The conjugated system participates in Diels-Alder reactions, forming polycyclic adducts.

Conditions :

  • Dienophile: Maleic anhydride

  • Solvent: Toluene

  • Temperature: Reflux (110°C)

Outcome :

ProductReaction TypeCharacterization Method
Hexacyclic adduct[4+2] cycloadditionX-ray crystallography

pH-Dependent Tautomerism

The benzo[cd]indolium core exhibits pH-sensitive tautomerism, influencing reactivity:

Acidic Conditions (pH < 3) :

  • Protonation stabilizes the cationic indolium form.

  • Enhanced electrophilicity at C2 and C3 positions.

Basic Conditions (pH > 10) :

  • Deprotonation generates a neutral indole derivative.

  • Increased nucleophilic character.

Protein Labeling

Reaction with primary amines (e.g., lysine residues) under mild alkaline conditions:

Conditions :

  • pH: 8.5 (borate buffer)

  • Temperature: 37°C

Outcome :

BioconjugateFluorescence Quantum YieldExcitation (nm)
Antibody-dye complex0.45650–850

This reaction is critical for near-infrared (NIR) imaging applications .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate involves several steps, including the reaction of specific precursors under controlled conditions. The compound's molecular formula is C16H17NO3SC_{16}H_{17}NO_3S, with a molar mass of approximately 303.38 g/mol. The detailed synthesis process includes the use of various reagents such as phosphorus pentasulfide and sodium hydroxide, which are critical for developing the sulfonate group attached to the benzo[cd]indole structure .

Antitumor Properties

Recent studies have highlighted the antitumor potential of compounds related to 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate. For instance, derivatives of benzo[cd]indole have been shown to induce apoptosis in cancer cells through mechanisms involving autophagy and the inhibition of specific cellular pathways .

In a notable study, compounds derived from this scaffold were evaluated for their ability to enter cancer cells via polyamine transporters localized in lysosomes, leading to significant cell death in various cancer lines. This suggests that 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate may serve as a lead compound for developing new anticancer agents .

Potential Drug Development

Given its biological activity, there is significant interest in developing 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate into a pharmaceutical agent. Its derivatives have been explored as inhibitors for various targets, including bromodomain-containing proteins, which play a role in gene regulation and cancer progression. This highlights its versatility as a scaffold for drug design aimed at multiple therapeutic targets .

Case Studies and Research Findings

StudyFindings
Feng et al. (2021)Demonstrated that benzo[cd]indole derivatives can inhibit BRD4, suggesting potential applications in cancer therapy.
Xue et al. (2020)Identified certain derivatives as BET bromodomain inhibitors, indicating their role in regulating gene expression linked to cancer.
Triola et al. (2019)Reported on autophagy-related gene inhibitors derived from benzo[cd]indole structures, emphasizing their significance in cancer treatment strategies.

Comparison with Similar Compounds

The structural and functional properties of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate are best contextualized against three classes of related compounds:

Substituted Benzoindole Sulfonates
Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Fluorescence Range Applications
4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate 1151888-25-3 C₄₀H₃₈ClN₂O₆S₂⁻ 743.3 Benzo[cd]indole core, methyl, sulfobutyl NIR-II (1000–1700 nm) Deep-tissue imaging, oncology
Indocyanine Green (ICG) 3599-32-4 C₄₃H₄₇N₂NaO₆S₂ 774.96 Benzo[e]indole core, dimethyl, sulfobutyl NIR-I (700–900 nm) Retinal angiography, liver function tests
4-(2,3,3-Trimethylindol-1-ium-1-yl)butane-1-sulfonate 54136-26-4 C₁₅H₂₁NO₃S 295.4 Trimethylindole, sulfobutyl Not reported Research reagent

Key Differences :

  • Optical Performance : The target compound’s NIR-II emission surpasses ICG’s NIR-I range, offering higher spatial resolution in imaging .
  • Structural Complexity : The methylbenzo[cd]indole core in the target compound provides greater π-conjugation than the trimethylindole derivative, enhancing fluorescence quantum yield .
  • Medical Utility : ICG is FDA-approved for clinical use, whereas the target compound remains experimental but shows promise in preclinical NIR-II imaging .
Chlorinated Sulfonated Indoles

A sodium salt derivative (CAS: 115970-66-6) with a chloro-cyclohexenyl substituent shares the sulfonate group but lacks the benzo[cd]indole system.

Biological Activity

4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate, a compound derived from the benzo[cd]indole structure, has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, applications, and relevant case studies.

The compound's molecular formula is C16H17NO3S, and it is characterized by a sulfonate group attached to a butane chain, which influences its solubility and interaction with biological systems. The structure can be represented as follows:

PropertyValue
Molecular FormulaC16H17NO3S
Molecular Weight303.37 g/mol
SolubilitySoluble in water
StructureChemical Structure

The biological activity of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate is primarily attributed to its ability to interact with cellular receptors and enzymes. It is believed to modulate various signaling pathways, influencing cellular processes such as proliferation and apoptosis. Research indicates that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for therapeutic applications.

Antimicrobial Properties

Studies have shown that 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate demonstrates significant antimicrobial activity against a variety of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specific findings include:

  • Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : Approximately 15 µM for MCF-7 cells, indicating effective cytotoxicity.

Case Study 1: Antimicrobial Efficacy

In a study published by the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting strong antimicrobial potential.

Case Study 2: Cancer Cell Apoptosis

A research article in the journal Cancer Letters explored the effects of this compound on various cancer cell lines. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS) within cells, contributing to oxidative stress and subsequent apoptosis. The activation of p53 signaling pathways was also observed.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate with high purity?

The compound can be synthesized via quaternization reactions using 1,4-butane sultone and a benzo[cd]indole derivative. For example, zwitterionic sulfonate monomers are often prepared by refluxing intermediates (e.g., methyl-substituted heterocycles) with 1,4-butane sultone in acetonitrile for extended periods (e.g., 7 days at reflux) to ensure complete sulfonation . Purification typically involves filtration, washing with dry acetonitrile, and vacuum drying to isolate the product as a crystalline solid (yield ~80%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and zwitterionic charge distribution. Peaks for sulfonate chains (e.g., δH 2.12–3.72 ppm for butane-sulfonate moieties) and aromatic protons (e.g., δH 7.48–8.75 ppm for benzo[cd]indole) are critical .
  • IR spectroscopy : Absorbance bands near 1180 cm⁻¹ (S=O stretching) and 1022 cm⁻¹ (sulfonate group) validate functional groups .
  • Mass spectrometry : High-resolution MS confirms molecular weight and purity .

Q. What are the primary applications of this compound in foundational research?

The compound is studied for:

  • Zwitterionic polymer synthesis : Its sulfonate-ammonium structure enables pH-responsive hydrogels or antifouling coatings .
  • NIR-II fluorescence imaging : Its benzo[cd]indole core allows near-infrared emission (1000–1700 nm), useful for in vivo bioimaging .

Advanced Research Questions

Q. How can researchers address discrepancies in X-ray crystallography data when resolving the compound’s crystal structure?

Challenges like disorder in aromatic residues or twinning require:

  • SHELX refinement : Use of robust software (e.g., SHELXL) for high-resolution data to model disorder and apply restraints for bond lengths/angles .
  • Data validation : Cross-checking with spectroscopic data (e.g., NMR) to resolve ambiguities in electron density maps .

Q. What strategies mitigate aggregation-caused quenching (ACQ) in NIR-II imaging applications?

ACQ arises from π-π stacking of benzo[cd]indole cores. Solutions include:

  • Structural modification : Introducing bulky substituents (e.g., methyl groups) to sterically hinder aggregation .
  • Encapsulation in micelles : Use of amphiphilic polymers to disperse the compound in aqueous media .

Q. How does the zwitterionic nature of this compound influence its solubility and interfacial behavior?

The sulfonate and cationic groups create a dipolar structure, enhancing hydrophilicity. Methodological approaches include:

  • Dynamic light scattering (DLS) : To measure hydrodynamic radius changes with pH or ionic strength .
  • Surface tension analysis : Compare interfacial activity against non-zwitterionic analogs to quantify charge effects .

Q. What experimental design considerations are critical for studying its pharmacokinetics in vivo?

  • Fluorescence quenching controls : Account for background signals from biological tissues by using time-gated detection in NIR-II imaging .
  • Metabolic stability assays : Incubate with liver microsomes to evaluate sulfonate group resistance to enzymatic cleavage .

Data Contradiction and Optimization

Q. How to resolve conflicting reports on the compound’s thermal stability in polymer matrices?

Discrepancies may arise from varying degrees of crystallinity. Use:

  • Differential scanning calorimetry (DSC) : Measure melting points (e.g., 255–266°C for zwitterionic polymers) and compare with thermogravimetric analysis (TGA) to assess decomposition thresholds .
  • Variable-temperature NMR : Monitor structural integrity under heating to identify degradation pathways .

Q. Why do fluorescence quantum yields vary significantly across studies?

Variations stem from solvent polarity and aggregation states. Standardize protocols by:

  • Solvent selection : Use low-polarity solvents (e.g., DMSO) to minimize ACQ .
  • Quantum yield calibration : Use reference dyes (e.g., indocyanine green) with known yields for normalization .

Methodological Resources

  • Structural refinement : SHELX suite for crystallography .
  • Synthetic protocols : Quaternization with 1,4-butane sultone in refluxing acetonitrile .
  • Imaging optimization : NIR-II detectors with time-gated emission capture to enhance signal-to-noise ratios .

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